molecular formula C14H21N3O5 B1433731 Desthiobiotin N-hydroxysuccinimidyl ester CAS No. 80750-24-9

Desthiobiotin N-hydroxysuccinimidyl ester

Cat. No.: B1433731
CAS No.: 80750-24-9
M. Wt: 311.33 g/mol
InChI Key: YDSINCVWMDUPSG-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Desthiobiotin N-hydroxysuccinimidyl ester plays a crucial role in biochemical reactions by facilitating the labeling of biomolecules. It interacts with primary amine groups on proteins and nucleic acids, forming stable amide bonds. This interaction is essential for various biochemical applications, including affinity capture and purification of proteins. The compound is known to bind to streptavidin, allowing for the efficient capture and subsequent release of labeled biomolecules .

Cellular Effects

This compound influences various cellular processes by enabling the labeling and tracking of proteins within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins involved in these processes. The compound’s ability to label proteins allows researchers to study protein interactions and functions within different cellular contexts .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amine groups on biomolecules. This reaction forms stable amide bonds, which are crucial for the compound’s labeling capabilities. The labeled biomolecules can then be captured using streptavidin, allowing for their detection and purification. This mechanism is widely used in biochemical assays and experiments to study protein interactions and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at appropriate temperatures (2-8°C). Its stability and labeling efficiency may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can maintain its labeling capabilities for several months when stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins without causing significant adverse effects. At higher dosages, there may be potential toxic effects, including disruptions in cellular functions and metabolic processes. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein labeling and purification. It interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amine groups on proteins. This interaction is crucial for the compound’s role in biochemical assays and experiments. The labeled proteins can then be captured and analyzed using streptavidin-based methods .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the efficient localization and accumulation of the compound in specific cellular compartments. The compound’s ability to bind to streptavidin allows for its targeted capture and release, facilitating its use in various biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in labeling and tracking proteins within cells, allowing researchers to study protein interactions and functions in different subcellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desthiobiotin N-hydroxysuccinimidyl ester typically involves the reaction of desthiobiotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions . The resulting product is purified through standard chromatographic techniques to obtain a high-purity ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale production may also incorporate automated systems for synthesis, purification, and quality control to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation . This compound does not typically undergo oxidation or reduction reactions under standard laboratory conditions.

Common Reagents and Conditions

The most common reagents used with this compound are primary amines, which are present in proteins and other biomolecules. The reaction is usually carried out in a buffered aqueous solution at a pH of around 7.5 to 8.5 to ensure optimal reactivity and stability .

Major Products Formed

The primary product formed from the reaction of this compound with primary amines is a biotinylated biomolecule. This biotinylated product can then be used for various downstream applications, including affinity purification and detection .

Scientific Research Applications

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or antibodies, to other molecules or surfaces. Desthiobiotin NHS ester is particularly valuable in this context due to its ability to form stable conjugates.

  • Mechanism : The NHS ester reacts with primary amines on proteins to form stable amide bonds, facilitating the attachment of biomolecules to various surfaces or other molecules.
  • Applications : This technique enhances the development of targeted therapies and diagnostics by allowing for the specific delivery of therapeutic agents to desired sites.

Labeling and Detection

Desthiobiotin NHS ester serves as a labeling agent in various assays, enabling researchers to track and visualize biomolecules in complex biological systems.

  • Fluorescence Microscopy : It can be used to label proteins for visualization under fluorescence microscopy, aiding in the study of cellular functions and interactions.
  • Flow Cytometry : The compound is also applicable in flow cytometry for detecting specific proteins on cell surfaces.

Drug Development

In pharmaceutical research, Desthiobiotin NHS ester plays a critical role in designing drug delivery systems.

  • Conjugation with Therapeutics : It facilitates the conjugation of therapeutic agents with targeting moieties, improving drug efficacy while minimizing side effects.
  • Case Study : Research has demonstrated that conjugating chemotherapeutic agents with desthiobiotin can enhance targeting accuracy in cancer therapy, leading to reduced systemic toxicity.

Protein Purification

The compound is extensively used in affinity chromatography for the selective purification of proteins.

  • Soft Release Characteristics : Unlike traditional biotin-streptavidin interactions, desthiobiotin allows for mild elution conditions, minimizing damage to target proteins or complexes.
  • Case Study : In studies involving recombinant proteins, desthiobiotinylated targets were successfully purified without the co-purification of endogenous biotinylated molecules, demonstrating its effectiveness in maintaining sample integrity.

Diagnostics

Desthiobiotin NHS ester is employed in developing diagnostic kits, particularly in immunoassays.

  • Enhanced Sensitivity : Its ability to form stable conjugates significantly improves the sensitivity and specificity of disease detection methods.
  • Applications in ELISA : The compound is frequently used in enzyme-linked immunosorbent assays (ELISAs) for quantifying specific proteins related to various diseases.

Data Table of Applications

Application AreaDescriptionKey Benefits
BioconjugationAttaching biomolecules to surfaces or other moleculesEnhances targeted therapies and diagnostics
Labeling and DetectionTracking biomolecules using fluorescence microscopy or flow cytometryEnables visualization and quantification of cellular functions
Drug DevelopmentConjugating therapeutic agents with targeting moietiesImproves efficacy and reduces side effects
Protein PurificationSelective purification using affinity chromatographyMaintains integrity of target proteins during purification
DiagnosticsDeveloping immunoassays for disease detectionIncreases sensitivity and specificity in diagnostic tests

Mechanism of Action

Biological Activity

Desthiobiotin N-hydroxysuccinimidyl ester (DBNHS) is a bioconjugation reagent that plays a significant role in various biological applications due to its unique chemical properties. This compound is derived from desthiobiotin, a sulfur-free analog of biotin, and features an N-hydroxysuccinimide (NHS) ester group that facilitates the formation of stable amide bonds with primary amines on proteins and other biomolecules. This article explores the biological activity of DBNHS, its applications, and relevant research findings.

  • Chemical Formula : C₁₄H₂₁N₃O₅
  • CAS Number : 80750-24-9
  • Molecular Weight : 307.34 g/mol
  • Structure : The structure includes a desthiobiotin moiety linked to an NHS ester, enhancing its reactivity towards amines.

DBNHS exhibits biological activity primarily through its ability to form stable conjugates with proteins and other biomolecules. The NHS ester group reacts efficiently with primary amines under physiological conditions (pH 7.2 to 8.5), allowing for the formation of amide bonds. This reaction can be summarized as follows:

DBNHS+R NH2DBNHS R+NH2OH\text{DBNHS}+\text{R NH}_2\rightarrow \text{DBNHS R}+\text{NH}_2\text{OH}

Where R-NH₂ represents a primary amine on a target biomolecule.

Applications in Biological Research

DBNHS is widely utilized in various research fields, including:

  • Bioconjugation : Attaching biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing targeted therapies and diagnostics .
  • Labeling and Detection : Serving as a labeling agent in assays to track and visualize biomolecules, crucial for understanding cellular functions .
  • Drug Development : Facilitating the conjugation of therapeutic agents to targeting moieties, improving drug efficacy and reducing side effects .
  • Protein Purification : Used in affinity chromatography for the selective purification of proteins .

Stability and Reaction Kinetics

The stability of DBNHS in aqueous solutions is influenced by pH levels. Studies indicate that hydrolysis rates are significantly affected by pH; at neutral pH (around 7.2), the compound remains stable enough for effective bioconjugation, while higher pH levels lead to faster hydrolysis rates . The optimal conditions for biotinylation with DBNHS involve maintaining a slightly acidic to neutral pH to minimize hydrolysis while maximizing reaction velocity with primary amino groups.

Case Studies and Research Findings

  • Protein Labeling : In a study focusing on the biotinylation of bovine serum albumin using sulpho-NHS-LC-biotin, researchers demonstrated that DBNHS facilitated effective labeling without compromising protein integrity. The assay revealed rapid binding kinetics at optimal pH levels, confirming the utility of DBNHS in protein studies .
  • Therapeutic Applications : DBNHS has been explored for its potential in drug delivery systems. By conjugating therapeutic agents to targeting moieties via DBNHS, researchers found enhanced specificity and reduced systemic toxicity in experimental models .
  • Bioconjugate Chemistry : A recent publication highlighted the application of NHS esters, including DBNHS, in developing site-specific biotin conjugates for clinical assays. The study emphasized the importance of optimizing reaction conditions to achieve high labeling efficiency while minimizing side reactions .

Summary Table of Biological Activities

Application Description
BioconjugationAttaches biomolecules for targeted therapies
Labeling and DetectionLabels proteins for visualization in assays
Drug DevelopmentConjugates drugs to targeting moieties for enhanced efficacy
Protein PurificationFacilitates selective purification of proteins via affinity chromatography

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSINCVWMDUPSG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desthiobiotin N-hydroxysuccinimidyl ester
Reactant of Route 2
Reactant of Route 2
Desthiobiotin N-hydroxysuccinimidyl ester
Reactant of Route 3
Reactant of Route 3
Desthiobiotin N-hydroxysuccinimidyl ester
Reactant of Route 4
Reactant of Route 4
Desthiobiotin N-hydroxysuccinimidyl ester
Reactant of Route 5
Reactant of Route 5
Desthiobiotin N-hydroxysuccinimidyl ester
Reactant of Route 6
Desthiobiotin N-hydroxysuccinimidyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.